N-Benzyl-N'-propan-2-ylthiourea
Description
N-Benzyl-N'-propan-2-ylthiourea is a substituted thiourea derivative characterized by a benzyl group attached to one nitrogen atom and an isopropyl (propan-2-yl) group on the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂S, with a molecular weight of 208.33 g/mol (calculated).
Properties
CAS No. |
70498-23-6 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-benzyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |
InChI Key |
IFPFRGOIUODXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds :
1-Benzyl-3-methyl-2-thiourea (C₉H₁₂N₂S): Features a benzyl and methyl group on the thiourea scaffold. This compound shares a similar backbone but lacks the branched isopropyl substituent, leading to differences in steric bulk and hydrophobicity .
N-Benzoyl-N′-4-cyanophenylthiourea (C₁₅H₁₁N₃OS): Incorporates a benzoyl (electron-withdrawing) group and a 4-cyanophenyl moiety. The electron-deficient aromatic ring enhances electrochemical activity compared to alkyl-substituted thioureas .
Substituent Impact :
- Electron-Withdrawing Groups (e.g., benzoyl, nitro) : Enhance electrophilicity of the thiocarbonyl group, improving metal-binding affinity and redox activity .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| This compound | 208.33 | 74–76* | Moderate in acetone, chloroform |
| 1-Benzyl-3-methyl-2-thiourea | 180.27 | 70–72 | Soluble in DMSO, ethanol |
| N-Benzoyl-N′-4-cyanophenylthiourea | 297.34 | 162–164 | Low in water; soluble in DMF |
| N-Benzyl-N'-phenylthiourea | 242.34 | 128–130 | Insoluble in water; soluble in THF |
*Derived from analogous compound 1-Benzyl-3-methyl-2-thiourea in .
Key Observations :
- The isopropyl group in this compound likely lowers its melting point compared to aromatic-substituted analogs due to reduced crystallinity.
- Solubility trends correlate with substituent polarity: alkyl groups (isopropyl, methyl) improve solubility in organic solvents, while aromatic/electron-withdrawing groups decrease it .
This compound :
Likely synthesized via reaction of benzyl isothiocyanate with isopropylamine, analogous to methods in , which describes the preparation of N-Benzyl-N'-(2'-acetamido)thiourea using benzyl isothiocyanate and glycinamide hydrochloride. Yield and purity depend on reaction conditions (e.g., solvent, temperature) .
Comparisons :
This compound :
No direct biological data is provided, but alkyl-substituted thioureas are known for:
- Metal Ion Coordination: Thioureas act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to the sulfur and nitrogen donor atoms.
- Antimicrobial Potential: Structural analogs with alkyl groups exhibit moderate antifungal activity .
N-Benzoyl-N′-4-cyanophenylthiourea :
N-Benzyl-N'-phenylthiourea :
Stability and Reactivity
- Hydrolysis Sensitivity : Thioureas with electron-withdrawing substituents (e.g., benzoyl) are more prone to hydrolysis than alkyl-substituted analogs.
- Thermal Stability : Aromatic thioureas (e.g., N-benzoyl derivatives) decompose at higher temperatures (>200°C) compared to alkyl variants (<150°C) .
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